molecular formula C18H17FN2O3S B2852790 N-(2-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898423-42-2

N-(2-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No.: B2852790
CAS No.: 898423-42-2
M. Wt: 360.4
InChI Key: CMAIOGSKEHGVPT-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a useful research compound. Its molecular formula is C18H17FN2O3S and its molecular weight is 360.4. The purity is usually 95%.
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Mechanism of Action

Biological Activity

N-(2-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a novel compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and antimicrobial effects. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyridoquinoline core with a sulfonamide moiety. The presence of the 2-fluorophenyl group is significant as fluorinated compounds often exhibit enhanced biological properties due to their unique electronic characteristics.

Antitumor Activity

Research has demonstrated that derivatives of pyridoquinoline compounds can exhibit significant antitumor activity. For instance, studies on similar compounds have shown that the introduction of halogen groups, particularly fluorine, enhances their potency against various cancer cell lines. The compound has been evaluated for its ability to inhibit c-Met kinase activity—a critical target in cancer therapy.

  • In Vitro Studies : In vitro evaluations indicated that the compound exhibits moderate to excellent antiproliferative activity against several cancer cell lines including A549 (lung cancer), HT-29 (colon cancer), and U87MG (glioblastoma) .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Similar pyridoquinoline derivatives have shown promising results against both Gram-positive and Gram-negative bacteria.

  • Comparison with Standard Antibiotics : In comparative studies against standard antibiotics such as ciprofloxacin and gatifloxacin, certain derivatives demonstrated comparable or superior antibacterial activity .

Case Study 1: Anticancer Efficacy

A study focused on a series of quinoline derivatives revealed that compounds with structural similarities to this compound exhibited IC50 values in the nanomolar range against c-Met kinase. The most potent derivative showed an IC50 value of 1.04 nM .

Case Study 2: Antimicrobial Screening

Another investigation evaluated the antimicrobial efficacy of synthesized pyridoquinolone derivatives against various bacterial strains. Compounds were assessed at concentrations of 50 and 100 µg/ml. Notably, certain derivatives exhibited up to 89% potency compared to standard treatments .

Summary of Findings

Biological ActivityObservationsReference
Antitumor ActivityModerate to excellent activity against A549 and U87MG cell lines; c-Met IC50 = 1.04 nM
Antimicrobial ActivityComparable efficacy to ciprofloxacin against Gram-positive and Gram-negative bacteria

Properties

IUPAC Name

N-(2-fluorophenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3S/c19-15-5-1-2-6-16(15)20-25(23,24)14-10-12-4-3-9-21-17(22)8-7-13(11-14)18(12)21/h1-2,5-6,10-11,20H,3-4,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMAIOGSKEHGVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)S(=O)(=O)NC4=CC=CC=C4F)CCC(=O)N3C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.